molecular formula C12H11NO5 B554293 N-(Benzyloxycarbonyloxy)succinimide CAS No. 13139-17-8

N-(Benzyloxycarbonyloxy)succinimide

Cat. No.: B554293
CAS No.: 13139-17-8
M. Wt: 249.22 g/mol
InChI Key: MJSHDCCLFGOEIK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is primarily used as a reagent for the carboxybenzyl protection of amines . The primary targets of this compound are the amine groups present in various biochemical entities, particularly amino acids and peptides .

Mode of Action

Cbz-OSu interacts with its targets (amines) by introducing a carboxybenzyl (Cbz) protective group . This protective group shields the amine from unwanted reactions during peptide synthesis, allowing for more precise control over the process .

Biochemical Pathways

The introduction of the Cbz protective group by Cbz-OSu is a key step in the synthesis of various biochemical compounds . For instance, it is used in the synthesis of enantiomers of cyclic methionine analogs . It is also employed in the synthesis of aminoglycoside antibiotics .

Result of Action

The result of Cbz-OSu’s action is the successful protection of amine groups, which allows for the controlled synthesis of complex biochemical compounds . This enables the production of specific compounds with high precision, contributing to advancements in fields such as medicinal chemistry and drug development .

Action Environment

The efficacy and stability of Cbz-OSu can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a dark place under an inert atmosphere . The reaction it facilitates is typically carried out under controlled laboratory conditions to ensure optimal results .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Benzyloxycarbonyloxy)succinimide can be synthesized by reacting N,N’-disuccinimidyl carbonate with benzyl alcohol in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature in an organic solvent like acetonitrile . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent product quality and yield .

Properties

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157020
Record name Benzyl succinimido carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-17-8
Record name N-(Benzyloxycarbonyloxy)succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl succinimido carbonate
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Record name Benzyl succinimido carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl succinimido carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-(Benzyloxycarbonyloxy)succinimide in organic synthesis?

A: this compound (Cbz-OSu) is primarily employed as a reagent for introducing the carboxybenzyl (Cbz) protecting group onto amines, particularly in peptide synthesis. [, , ] This protection is crucial for controlling reactivity and directing the formation of desired peptide bonds during synthesis.

Q2: How does the choice of solvent affect the synthesis of N-Carbobenzyloxy-L-alanine using this compound?

A: Research indicates that employing a mixture of 1,4-dioxane and water as the solvent significantly enhances the yield of N-Carbobenzyloxy-L-alanine when using this compound and L-alanine as starting materials. [] This highlights the importance of solvent selection in optimizing reaction conditions for desired products.

Q3: Can you provide an example of a specific synthetic procedure utilizing this compound?

A: In the synthesis of (2S,4S)-4-hydroxyproline, this compound (Cbz-OSu) is reacted with a derivative of (2S,4S)-4-hydroxyproline containing a free amine group. [] This reaction leads to the attachment of the Cbz protecting group to the nitrogen atom, forming a carbamate linkage. This protection step is essential for the subsequent synthetic steps to proceed with high selectivity and yield.

Q4: Are there alternative reagents to this compound for introducing the Cbz protecting group?

A: While this compound is widely used, other reagents like benzyl chloroformate can also introduce the Cbz group. [] The choice between these reagents often depends on the specific substrate and reaction conditions being employed. Factors such as reactivity, selectivity, and ease of purification can influence this decision.

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